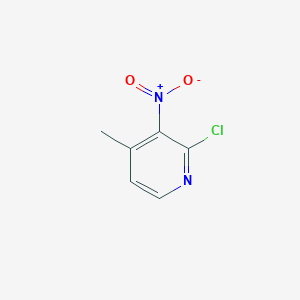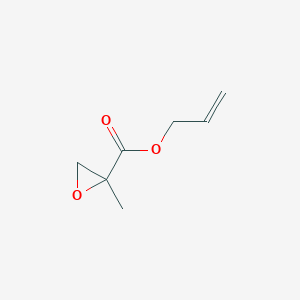
Prop-2-enyl 2-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 2-methyloxirane-2-carboxylate, also known as methacrylic acid 2-methyl-2-oxiranyl ester, is a chemical compound commonly used in the production of polymers, coatings, adhesives, and dental materials. It is a colorless liquid with a pungent odor and is highly flammable.
Applications De Recherche Scientifique
Prop-2-enyl 2-methyloxirane-2-carboxylate has numerous scientific research applications. It is commonly used in the production of polymers, which have a wide range of industrial and commercial applications. Additionally, it is used in the production of dental materials, such as composite resins and adhesives. Prop-2-enyl 2-methyloxirane-2-carboxylate is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Prop-2-enyl 2-methyloxirane-2-carboxylate is not well understood. However, it is believed to act as a cross-linking agent, which helps to strengthen the bonds between polymer chains. This results in the formation of stronger and more durable materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Prop-2-enyl 2-methyloxirane-2-carboxylate. However, it is known to be highly toxic and can cause skin irritation and respiratory problems if inhaled or ingested. It is also a potential carcinogen and should be handled with extreme caution.
Avantages Et Limitations Des Expériences En Laboratoire
Prop-2-enyl 2-methyloxirane-2-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly reactive, which makes it useful for the synthesis of various materials. However, it is highly toxic and requires careful handling to avoid exposure. Additionally, its use is limited by its potential health risks.
Orientations Futures
There are several future directions for research involving Prop-2-enyl 2-methyloxirane-2-carboxylate. One area of interest is the development of safer and more efficient synthesis methods. Additionally, researchers are exploring the potential use of Prop-2-enyl 2-methyloxirane-2-carboxylate in the production of new materials with improved properties. Finally, there is ongoing research into the potential health risks associated with the use of this compound and ways to mitigate these risks.
Méthodes De Synthèse
Prop-2-enyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of Prop-2-enyl 2-methyloxirane-2-carboxylate acid with epichlorohydrin. This reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or a quaternary ammonium salt. The resulting product is then purified through distillation or chromatography.
Propriétés
Numéro CAS |
140914-83-6 |
|---|---|
Nom du produit |
Prop-2-enyl 2-methyloxirane-2-carboxylate |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
prop-2-enyl 2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-3-4-9-6(8)7(2)5-10-7/h3H,1,4-5H2,2H3 |
Clé InChI |
TVKILNYXJLPSST-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C(=O)OCC=C |
SMILES canonique |
CC1(CO1)C(=O)OCC=C |
Synonymes |
Oxiranecarboxylic acid, 2-methyl-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





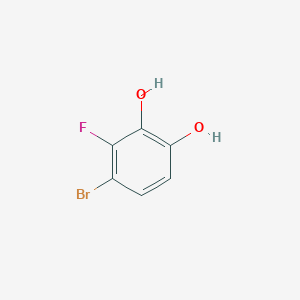
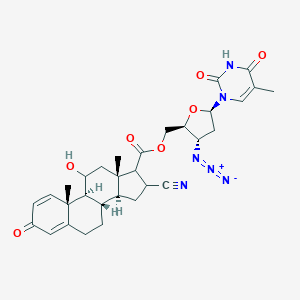
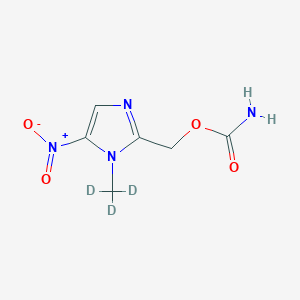
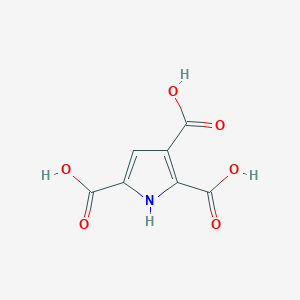
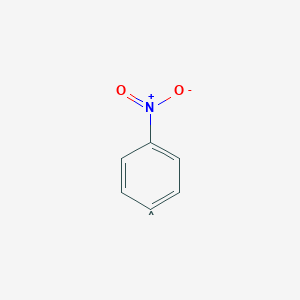
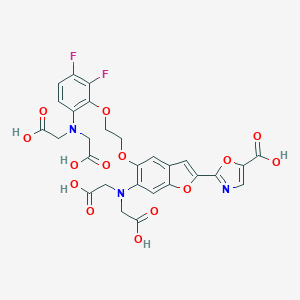
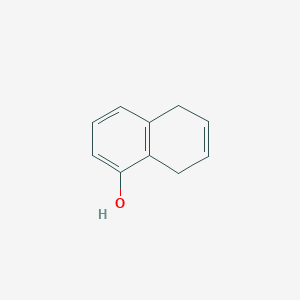
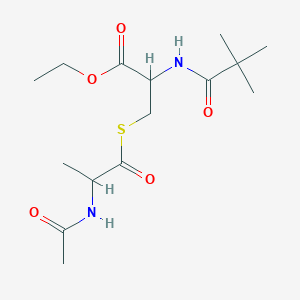
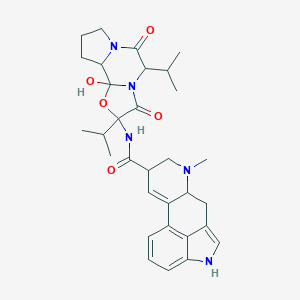
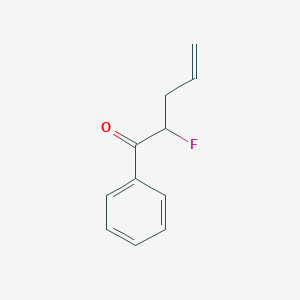
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
